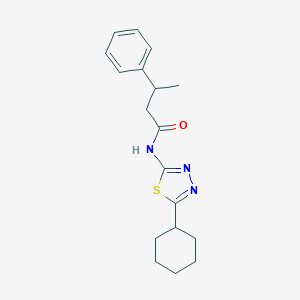
1-(4-Butylphenyl)-3-(2-hydroxyethyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Butylphenyl)-3-(2-hydroxyethyl)thiourea is a chemical compound that has been widely studied for its potential therapeutic applications. It is also known as BU-HETU and has been found to possess various biological activities that make it a promising candidate for drug development. In
Wissenschaftliche Forschungsanwendungen
1-(4-Butylphenyl)-3-(2-hydroxyethyl)thiourea has been studied for its potential therapeutic applications in various fields of medicine. It has been found to possess anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated for its potential use in treating diabetes, obesity, and neurodegenerative diseases.
Wirkmechanismus
The mechanism of action of 1-(4-Butylphenyl)-3-(2-hydroxyethyl)thiourea is not fully understood. However, studies have suggested that it may act through multiple pathways, including the inhibition of inflammatory cytokines, the activation of antioxidant enzymes, and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-Butylphenyl)-3-(2-hydroxyethyl)thiourea can modulate various biochemical and physiological processes in the body. It has been found to reduce oxidative stress, improve insulin sensitivity, and inhibit the growth of cancer cells. It has also been shown to reduce inflammation and protect against neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(4-Butylphenyl)-3-(2-hydroxyethyl)thiourea in lab experiments is its high yield and purity. It is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation is that its mechanism of action is not fully understood, which makes it challenging to design experiments to investigate its effects.
Zukünftige Richtungen
There are several future directions for research on 1-(4-Butylphenyl)-3-(2-hydroxyethyl)thiourea. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is its effects on the immune system and its potential use in treating autoimmune diseases. Additionally, more studies are needed to understand its mechanism of action and to design experiments to investigate its effects on various biological processes.
Conclusion:
In conclusion, 1-(4-Butylphenyl)-3-(2-hydroxyethyl)thiourea is a promising compound that has been widely studied for its potential therapeutic applications. Its synthesis method is relatively straightforward, and it has been found to possess various biological activities that make it a promising candidate for drug development. While its mechanism of action is not fully understood, studies have suggested that it may act through multiple pathways to modulate various biochemical and physiological processes in the body. Further research is needed to fully understand its potential applications and to design experiments to investigate its effects.
Synthesemethoden
The synthesis of 1-(4-Butylphenyl)-3-(2-hydroxyethyl)thiourea involves the reaction of 4-butylbenzoyl chloride with thiourea and 2-aminoethanol in the presence of a base. The reaction proceeds through an intermediate that is then hydrolyzed to yield the final product. The yield of the reaction is typically high, and the purity of the compound can be achieved through recrystallization.
Eigenschaften
Produktname |
1-(4-Butylphenyl)-3-(2-hydroxyethyl)thiourea |
|---|---|
Molekularformel |
C13H20N2OS |
Molekulargewicht |
252.38 g/mol |
IUPAC-Name |
1-(4-butylphenyl)-3-(2-hydroxyethyl)thiourea |
InChI |
InChI=1S/C13H20N2OS/c1-2-3-4-11-5-7-12(8-6-11)15-13(17)14-9-10-16/h5-8,16H,2-4,9-10H2,1H3,(H2,14,15,17) |
InChI-Schlüssel |
XYXFQLACMBFHOR-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=S)NCCO |
Kanonische SMILES |
CCCCC1=CC=C(C=C1)NC(=S)NCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(dipropylsulfamoyl)phenyl]cyclohexanecarboxamide](/img/structure/B216275.png)
![2-(4-chlorophenoxy)-N-[4-(dipropylsulfamoyl)phenyl]acetamide](/img/structure/B216276.png)
![N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-(phenylsulfanyl)acetamide](/img/structure/B216277.png)


![N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}-3-phenylbutanamide](/img/structure/B216282.png)

![N-[4-(dipropylsulfamoyl)phenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B216285.png)
![3-fluoro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216287.png)
![N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-phenylbutanamide](/img/structure/B216289.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-4-phenylbutanamide](/img/structure/B216290.png)

![11-(4-methoxyphenyl)-3,3-dimethyl-10-(2-phenylethyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216299.png)
![11-[4-(diethylamino)phenyl]-10-(4-methoxybenzoyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216302.png)